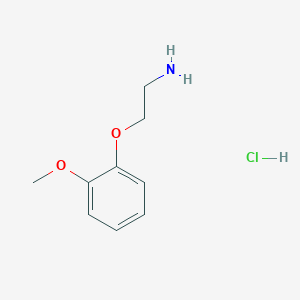

2-(2-methoxyphenoxy)ethanamine Hydrochloride

Übersicht

Beschreibung

Carvedilol EP Impurity E, also known as Carvedilol USP E, is a nonselective beta blocker and alpha-1 blocker. It is primarily used in the management of congestive heart failure. This compound is a significant impurity found in Carvedilol, a medication used to treat high blood pressure and heart failure .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Carvedilol EP Impurity E umfasst mehrere Schritte. Ein übliches Verfahren beinhaltet die Reaktion von 4-(Oxiran-2-ylmethoxy)-9H-Carbazol mit Kaliumcarbonat und Epichlorhydrin. Diese Reaktion wird typischerweise unter Rückflussbedingungen für 20-25 Stunden durchgeführt .

Industrielle Produktionsverfahren: In industriellen Umgebungen erfolgt die Produktion von Carvedilol und seinen Verunreinigungen, einschließlich Carvedilol EP Impurity E, häufig unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Trennung und Reinigung. Die beste Trennung wird mit einer Chromolit RP 8e-Säule mit einer mobilen Phase aus Acetonitril-Wasser (45:55, v/v) erreicht, die mit Ameisensäure auf pH 2,5 eingestellt ist .

Analyse Chemischer Reaktionen

Reaktionstypen: Carvedilol EP Impurity E unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Halogenierungsreaktionen verwenden häufig Reagenzien wie Chlor oder Brom unter kontrollierten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C9H13ClN2O2

- Molecular Weight : 203.67 g/mol

- CAS Number : 64464-07-9

- Physical Form : White crystalline powder

- Solubility : Highly soluble in water

The compound's structure features a methoxy group attached to a phenyl ring, which contributes to its biological activity and stability in various formulations.

Pharmaceutical Applications

2-(2-Methoxyphenoxy)ethanamine hydrochloride serves primarily as an intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notably, it is involved in the production of:

- Carvedilol : A non-selective beta-blocker used for treating hypertension and heart failure.

- Tamsulosin : An alpha-1 adrenergic antagonist primarily used to treat benign prostatic hyperplasia (BPH).

These applications highlight the compound's significance in developing cardiovascular and urological medications, making it essential for pharmaceutical research and development.

Industrial Applications

In addition to its pharmaceutical uses, this compound has several industrial applications:

- Stabilizer : It acts as a stabilizer in various chemical formulations.

- Emulsifier : The compound is utilized in creating stable emulsions in cosmetic and food products.

- Buffering Agent : It helps maintain pH levels in biological and chemical assays.

These properties make it valuable across multiple sectors, including cosmetics, food processing, and analytical chemistry.

Case Studies and Research Findings

-

Synthesis of Carvedilol :

A study detailed the synthesis route of carvedilol using this compound as an intermediate. The process involved multiple steps, including halogenation and nucleophilic substitution reactions. The final product exhibited high purity levels suitable for pharmaceutical use . -

Development of Tamsulosin :

Research highlighted the efficiency of using this compound in synthesizing tamsulosin. The methodology emphasized the compound's role in enhancing yield and reducing reaction time compared to traditional methods . -

Stability Studies :

Investigations into the stability of formulations containing this compound showed that it remains stable under various storage conditions, making it suitable for long-term use in pharmaceuticals .

Summary of Applications

| Application Type | Specific Uses | Notes |

|---|---|---|

| Pharmaceutical | Intermediate for Carvedilol, Tamsulosin | Critical for cardiovascular and urological drugs |

| Industrial | Stabilizer, emulsifier, buffering agent | Versatile across cosmetics and food industries |

| Research | Synthesis optimization studies | Enhances efficiency in drug development |

Wirkmechanismus

Carvedilol EP Impurity E, like Carvedilol, inhibits exercise-induced tachycardia through its action on beta adrenoceptors. It also relaxes smooth muscle in vasculature by blocking alpha-1 adrenergic receptors, leading to reduced peripheral vascular resistance and lower blood pressure. At higher doses, it can also block calcium channels, contributing to its antihypertensive effects .

Vergleich Mit ähnlichen Verbindungen

- Carvedilol EP Impurity D

- Carvedilol USP Related Compound C

- Carvedilol Nitroso Impurity

Comparison: Carvedilol EP Impurity E is unique due to its dual action as both a beta blocker and alpha-1 blocker. This dual action is advantageous in treating heart failure and hypertension, as it provides a broader range of therapeutic effects compared to compounds that only target one type of receptor .

Biologische Aktivität

Overview

2-(2-Methoxyphenoxy)ethanamine Hydrochloride, also known as 2-(2-Methoxyphenoxy)ethylamine hydrochloride, is an organic compound with the empirical formula C9H13ClNO2 and a molecular weight of approximately 221.68 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxyphenol with ethylene oxide, followed by a reaction with ammonia to yield the final product. This method can be optimized for high yield and purity using continuous flow reactors in industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets and subsequently influencing cellular signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and potential anti-cancer activities.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in various cellular models.

- Anti-inflammatory Effects : Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines, revealing significant inhibition of cell proliferation. The compound exhibited enhanced activity when combined with conventional chemotherapeutics like doxorubicin.

- Anti-inflammatory Mechanisms : Research has shown that this compound can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting a mechanism for its anti-inflammatory properties.

- Pharmacological Applications : As an intermediate in the synthesis of pharmaceutical agents such as carvedilol, this compound's structural characteristics have been leveraged to develop new therapeutic agents targeting cardiovascular diseases .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(2-Fluorophenoxy)ethanamine | Antitumor, anti-inflammatory | Fluorine substitution enhances reactivity |

| Carvedilol | Beta-blocker, antioxidant | Established therapeutic use |

| 2-(3-Methyl-2-thienyl)ethanamine | Anticancer | Different pharmacophore |

Eigenschaften

IUPAC Name |

2-(2-methoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-11-8-4-2-3-5-9(8)12-7-6-10;/h2-5H,6-7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWPXZOMSZABHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376403 | |

| Record name | 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64464-07-9 | |

| Record name | Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64464-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxy-phenoxy)ethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanamine, 2-(2-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.